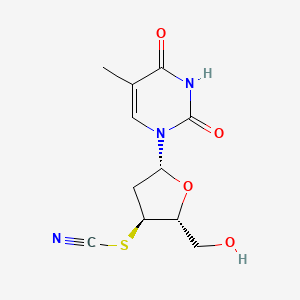
Thymidine, 3'-thio-, 3'-cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-thio-, 3’-cyanate is a modified nucleoside analog that incorporates a sulfur atom at the 3’ position and a cyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-thio-, 3’-cyanate typically involves the modification of thymidine through a series of chemical reactions. One common approach is the substitution of the hydroxyl group at the 3’ position with a thiol group, followed by the introduction of a cyanate group. The reaction conditions often require the use of specific reagents such as thiolating agents and cyanogen bromide under controlled temperatures and pH levels.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: Thymidine, 3’-thio-, 3’-cyanate can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the cyanate group or to convert the sulfur atom to a thiol group.
Substitution: Various nucleophilic substitution reactions can occur, particularly at the cyanate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Thymidine, 3’-thio-, 3’-cyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is utilized in cell proliferation assays and DNA synthesis studies due to its ability to incorporate into DNA.
Industry: It can be used in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Thymidine, 3’-thio-, 3’-cyanate exerts its effects involves its incorporation into DNA during replication. The presence of the sulfur atom and cyanate group can interfere with normal DNA synthesis and function, potentially leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Thymidine: The standard nucleoside without modifications.
3’-Thio-thymidine: A similar compound with only the sulfur modification.
3’-Cyanate-thymidine: A compound with only the cyanate modification.
Uniqueness: Thymidine, 3’-thio-, 3’-cyanate is unique due to the combination of both sulfur and cyanate modifications, which confer distinct chemical and biological properties. This dual modification can enhance its stability, reactivity, and potential biological activity compared to its analogs.
Properties
CAS No. |
108895-44-9 |
|---|---|
Molecular Formula |
C11H13N3O4S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] thiocyanate |
InChI |
InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-8(19-5-12)7(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9-/m1/s1 |
InChI Key |
XOIJFPHQOPQRER-HRDYMLBCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


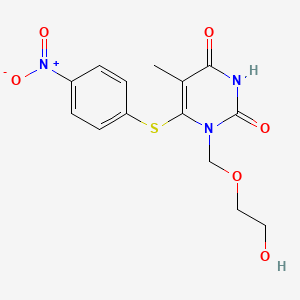
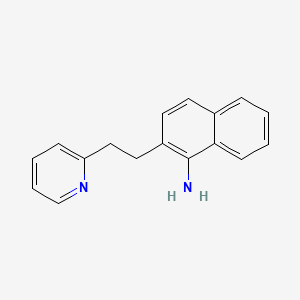
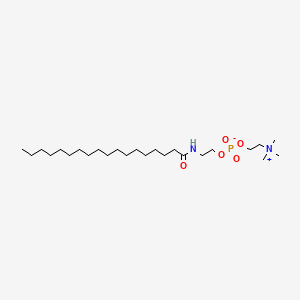
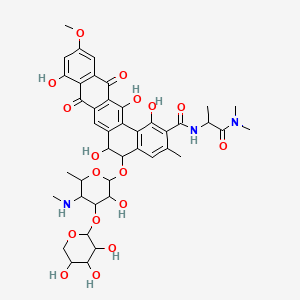
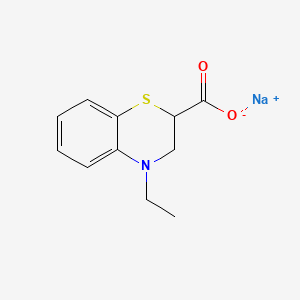


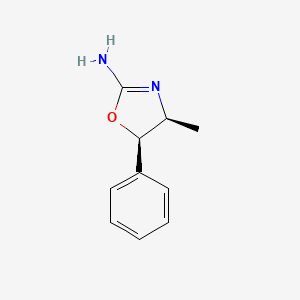
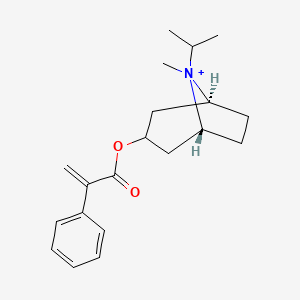
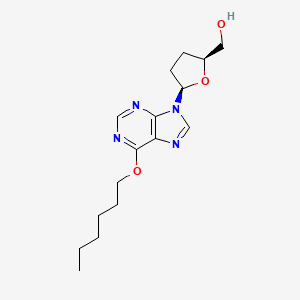
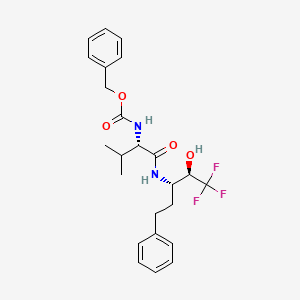
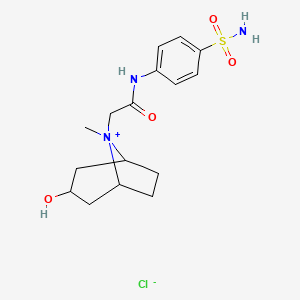
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

